REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[c:9]1[cH:10][cH:11][c:12]2[n:13]1[CH2:14][CH2:15][CH:16]2[C:17](=[O:18])[OH:19].[C:28]([O:29][CH2:30][CH3:31])(=[O:32])[CH3:33].[CH3:26][OH:27].[Cl:20][CH2:21][Cl:22].[N+:23](=[CH2:24])=[N-:25]>>[C:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)(=[O:8])[c:9]1[cH:10][cH:11][c:12]2[n:13]1[CH2:14][CH2:15][CH:16]2[C:17](=[O:18])[O:19][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)c1ccc2n1CCC2C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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COC(=O)C1CCn2c(C(=O)c3ccccc3)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |